(5-aminopyrimidin-4-yl)methanol
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Overview
Description
(5-Aminopyrimidin-4-yl)methanol is a chemical compound with the molecular formula C5H7N3O. It consists of a pyrimidine ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-aminopyrimidin-4-yl)methanol typically involves the reaction of 5-aminopyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: (5-Aminopyrimidin-4-yl)carboxylic acid.
Reduction: (5-Aminopyrimidin-4-yl)methane.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Aminopyrimidin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-aminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxymethyl group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)methanol: Similar structure but with the amino group at the 2-position.
(5-Aminopyridin-4-yl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(5-Aminopyrimidin-4-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups on the pyrimidine ring. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
1554422-56-8 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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